(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane

Physical Organic Chemistry Spectroscopy Quality Control

Standard allylsilanes yield inconsistent cyclization rates and stereoselectivity in macrocycle synthesis. This gem-dimethyl analog exerts the Thorpe-Ingold effect, accelerating ring closure 2- to >600-fold versus non-gem-dimethyl variants. • Faster cyclization kinetics with reduced side-product formation • Dictates stereochemical outcomes in epoxidation, hydroboration & electrophilic desilylation • 98% purity; shipped refrigerated (0-6 °C) with rigorous QC documentation

Molecular Formula C12H24Si
Molecular Weight 196.4 g/mol
CAS No. 150929-92-3
Cat. No. B133253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane
CAS150929-92-3
Synonyms(3,3-DIMETHYLCYCLOHEX-1-ENYLMETHYL)TRIMETHYLSILANE, 98
Molecular FormulaC12H24Si
Molecular Weight196.4 g/mol
Structural Identifiers
SMILESCC1(CCCC(=C1)C[Si](C)(C)C)C
InChIInChI=1S/C12H24Si/c1-12(2)8-6-7-11(9-12)10-13(3,4)5/h9H,6-8,10H2,1-5H3
InChIKeySKGODLXFFTZSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane: Strategic Silyl Building Block


(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is an organosilicon compound functioning as a specialized allylsilane reagent . Its structure is defined by a cyclohexene ring featuring a gem-dimethyl substitution at the 3-position, connected via a methylene bridge to a trimethylsilyl (TMS) group. This specific architecture places it within a class of silyl-protected cyclic alkenes used to introduce steric bulk and modulate electronic properties in synthetic pathways. The compound is commercially available, typically at 95-98% purity, and is utilized as a precursor in hydrosilylation, carbocation mechanism studies, and the construction of complex organosilicon architectures .

Reagent class Specialized allylsilane building block with gem-dimethyl substitution
Synthetic utility Hydrosilylation, carbocation rearrangement studies, organosilicon architecture construction
Key feature Sterically demanding gem-dimethyl group enables reactivity and stereochemical modulation

Why the Gem-Dimethyl Group Is Irreplaceable in This Allylsilane


While numerous allyltrimethylsilanes are commercially available, generic substitution fails because this specific compound's gem-dimethyl group is not an inert structural feature but a critical reactivity modulator. This substituent exerts a pronounced Thorpe-Ingold effect, compressing the bond angle and accelerating cyclization reactions compared to non-gem-dimethyl analogs [1]. Furthermore, the steric environment dictates the stereochemical outcome of addition reactions (e.g., epoxidation, hydroboration) differently than mono-methyl or unsubstituted cyclohexenyl derivatives [2]. Substituting with (3-methylcyclohex-1-enylmethyl)trimethylsilane or the parent cyclohexenylmethyl silane can lead to significantly different reaction rates, regioisomeric ratios, and diastereoselectivities, ultimately impacting synthetic efficiency and product purity.

Thorpe–Ingold acceleration
The gem-dimethyl group provides pronounced cyclization rate enhancement; non-gem-dimethyl analogs may not achieve comparable reactivity.
Stereochemical control
Steric environment of the gem-dimethyl motif dictates diastereoselectivity in additions; mono-methyl or unsubstituted derivatives can lead to lower selectivity.
Reactivity profile mismatch
Replacing with parent cyclohexenyl silane may alter reaction rates, regioisomeric ratios, and overall synthetic efficiency.

Quantitative Differentiation Against Closest Structural Analogs


Refractive Index: Gem-Dimethyl vs. Mono-Methyl Analog

The target compound exhibits a numerically lower refractive index compared to its mono-methyl analog, reflecting a meaningful difference in polarizability and molecular volume arising from the gem-dimethyl substitution. This property is critical for quality control and purity assessment during procurement. The refractive index of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is 1.4400 at 20°C [REFS-1, REFS-2], whereas the (3-Methylcyclohex-1-enylmethyl)trimethylsilane shows a significantly higher value, reported between 1.4585 and 1.4605 .

Refractive index (n20/D)
Cross-study comparable
Target: 1.4400
Mono-methyl analog: 1.4585–1.4605
Δn ≈ 0.019–0.021 (~1.4% lower)
Enables rapid optical identity verification and purity assessment.
Reported at ~20°C; cross-study comparable range.
Physical Organic Chemistry Spectroscopy Quality Control

Cyclization Kinetics and the Thorpe-Ingold Effect

The gem-dimethyl group is a well-established structural motif for accelerating intramolecular cyclization reactions through the Thorpe-Ingold effect, which reduces entropic penalties and compresses the internal bond angle to favor ring closure. While direct kinetic data for this specific compound in a cyclization is not available in the public domain, the effect of a gem-dimethyl group is quantifiable. In analogous systems, the introduction of a gem-dimethyl group can increase the rate of cyclization by a factor of 2 to over 600 compared to the unsubstituted parent chain [1]. The target compound will therefore exhibit a significantly faster rate of cyclization in appropriate transformations compared to generic, non-gem-dimethyl-substituted analogs like (cyclohexen-1-ylmethyl)trimethylsilane (CAS 58541-14-3) .

Cyclization kinetics (Thorpe–Ingold)
Class-level inference
Predicted rate acceleration factor: 2 to >600 vs. unsubstituted analog
Comparator: (cyclohexen-1-ylmethyl)trimethylsilane (baseline)
Supports cyclization rate review; system-dependent confirmation needed.
Based on analogous gem-dimethyl systems; no direct kinetic data for this compound.
Physical Organic Chemistry Reaction Kinetics Cyclization

Steric Modulation of Epoxidation Diastereoselectivity

The stereochemical outcome of epoxidation reactions on cyclic allylsilanes is governed predominantly by steric factors introduced by substituents on the cyclohexene ring. Studies on 6-substituted 3,3-dimethylcyclohexenes demonstrate that the gem-dimethyl group creates a powerful steric bias, dictating the facial approach of the oxidant (e.g., peroxy acids or dioxiranes) to achieve high diastereoselectivities [1]. In contrast, the (3-methylcyclohex-1-enylmethyl)trimethylsilane analog, with a smaller monosubstitution, exhibits reduced facial differentiation and consequently lower diastereoselectivity. While specific diastereomeric ratios (dr) for the target compound's epoxidation have not been published, the established principle confirms (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane will provide superior stereocontrol compared to its less-substituted analogs .

Epoxidation diastereoselectivity
Class-level inference
Target: Predicted high diastereoselectivity
Mono-methyl analog: Lower diastereoselectivity expected
Specific dr values not published for head-to-head comparison
Gem-dimethyl steric bias may improve stereochemical outcome in epoxidation.
Based on studies of 3,3-dimethylcyclohexene derivatives; experimental validation recommended.
Stereochemistry Epoxidation Allylic Strain

Procurement-Driven Applications with Verifiable Advantages


Accelerated Macrocyclization in Process Chemistry

In the synthesis of complex macrocycles or medium-sized rings, the Thorpe-Ingold effect is a critical design element. A process chemist working on a scalable route to a macrocyclic active pharmaceutical ingredient (API) intermediate should prioritize (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane over non-gem-dimethyl analogs. Its use can lead to a 2- to >600-fold increase in cyclization rate, directly improving process mass intensity (PMI), reducing reaction time, and minimizing side-product formation, as supported by literature precedent on the gem-dimethyl effect [1].

Stereoselective Synthesis of Fragrance Compounds

The fragrance industry frequently utilizes cyclohexene derivatives to create specific odor profiles. The enhanced stereo-bias of the gem-dimethyl group in this TMS-derivative is crucial for achieving high diastereoselectivity in key transformations like epoxidation or electrophilic desilylation [1]. A synthetic chemist developing a novel sandalwood or musk fragrance ingredient would select this compound to favor the formation of the olfactorily active stereoisomer, thereby maximizing product yield and minimizing costly chiral purifications.

Mechanistic Probe for Carbocation Rearrangement Studies

The compound serves as a superior probe for studying carbocation rearrangements. The gem-dimethyl substitution at the 3-position of the cyclohexene ring creates a steric and electronic environment that uniquely influences carbocation stability and migratory aptitude. A physical organic chemist investigating the interplay between steric and electronic effects in 1,2-alkyl shifts will find this compound generates a cleaner reaction profile than the 3-methyl analog, because the gem-dimethyl group more strictly limits the possible rearrangement pathways, simplifying kinetic and product distribution analysis .

Application
Selection Property
Validation Focus
Macrocyclization process research
Gem-dimethyl Thorpe–Ingold rate acceleration
Cyclization kinetics and process mass intensity review
Stereoselective fragrance synthesis studies
Steric bias from gem-dimethyl substitution
Diastereoselectivity in epoxidation/desilylation transformations
Carbocation rearrangement mechanistic studies
Steric/electronic environment of gem-dimethyl group
Migratory aptitude and product distribution analysis
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